![molecular formula C25H24N4O6 B2749298 ethyl 3-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate CAS No. 941938-87-0](/img/no-structure.png)

ethyl 3-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

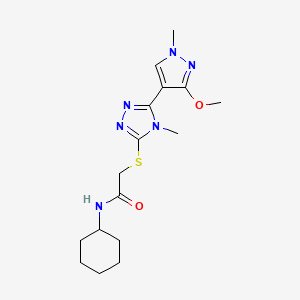

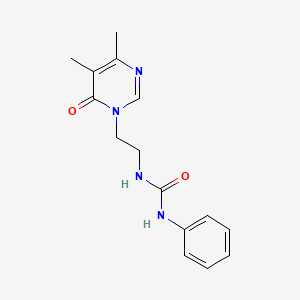

The compound “ethyl 3-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrazin-5(4H)-yl group, which is a bicyclic system with nitrogen atoms at positions 1 and 5 . The compound also contains a 3,4-dimethoxyphenyl group, which is a phenyl group substituted with methoxy groups at positions 3 and 4 .

Applications De Recherche Scientifique

Anticancer Properties

The compound’s structural features make it a promising candidate for cancer research. Its N-acyl derivative, N-(tetrahydroquinolin-1-yl) amide , has demonstrated NF-κB inhibitory activity. NF-κB is a transcription factor associated with inflammation and cell survival. By targeting NF-κB, this compound may contribute to anticancer drug development .

Antibacterial Activity

Research suggests that derivatives containing the tetrahydroquinoline (THQ) moiety exhibit potent antibacterial properties. The compound’s unique structure could be explored further for its efficacy against bacterial pathogens .

Antifungal Applications

Given the importance of antifungal agents, investigating this compound’s antifungal potential is worthwhile. Its N-acyl derivatives may offer novel solutions for combating fungal infections .

Anti-Inflammatory Effects

The lipopolysaccharide (LPS)-induced inflammatory mediators derived from this compound could play a beneficial role in brain disorders involving neuroinflammation. Understanding its anti-inflammatory mechanisms may lead to therapeutic breakthroughs .

Immunomodulation

The compound’s immunomodulatory properties make it relevant for immune-related diseases. For instance, retinoid nuclear modulators derived from similar structures are used to treat metabolic and immunological disorders .

Material Science and New Materials

Beyond its biological applications, the THQ moiety is valuable in material science. Researchers explore its use as a precursor for synthesizing complex molecules with bio-utilities .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 3-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate' involves the condensation of 3-amino benzoic acid with ethyl chloroformate to form ethyl 3-carbomethoxybenzoate. This intermediate is then reacted with 2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-acetic acid hydrazide to form the desired compound.", "Starting Materials": [ "3-amino benzoic acid", "ethyl chloroformate", "2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-acetic acid hydrazide" ], "Reaction": [ "Step 1: Condensation of 3-amino benzoic acid with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl 3-carbomethoxybenzoate.", "Step 2: Reaction of ethyl 3-carbomethoxybenzoate with 2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-acetic acid hydrazide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired compound 'ethyl 3-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate'." ] } | |

Numéro CAS |

941938-87-0 |

Formule moléculaire |

C25H24N4O6 |

Poids moléculaire |

476.489 |

Nom IUPAC |

ethyl 3-[[2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate |

InChI |

InChI=1S/C25H24N4O6/c1-4-35-25(32)17-6-5-7-18(12-17)26-23(30)15-28-10-11-29-20(24(28)31)14-19(27-29)16-8-9-21(33-2)22(13-16)34-3/h5-14H,4,15H2,1-3H3,(H,26,30) |

Clé InChI |

ZXFVABYYEGYBGM-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC(=C(C=C4)OC)OC)C2=O |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-6-(3,4-dimethoxybenzyl)-N-(4-methoxybenzyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2749221.png)

![Benzo[b]thiophen-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2749226.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2749227.png)

![1-(4-Chlorophenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone](/img/structure/B2749228.png)

![(E)-1-(3-phenoxypropyl)-2-styryl-1H-benzo[d]imidazole](/img/structure/B2749232.png)

![Ethyl 5-(3,3-dimethylbutanamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2749233.png)

![5-Azaspiro[3.5]nonan-8-amine](/img/structure/B2749234.png)